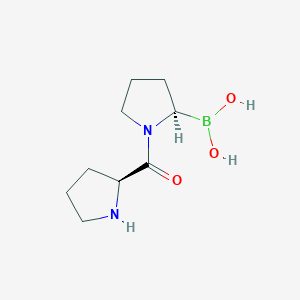

((R)-1-((S)-Pyrrolidine-2-carbonyl)pyrrolidin-2-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(R)-1-L-prolylpyrrolidin-2-yl]boronic acid is an N-acylpyrrolidine obtained by formal condenstion of the carboxy group of L-proline and the secondary amino group of (R)-pyrrolidine-2-carboxylic acid. It has a role as an EC 3.4.* (hydrolases acting on peptide bond) inhibitor. It is a member of boronic acids, a N-acylpyrrolidine and a L-proline derivative.

Biologische Aktivität

((R)-1-((S)-Pyrrolidine-2-carbonyl)pyrrolidin-2-yl)boronic acid, also referred to as B-(2R)-1-[(2S)-2-pyrrolidinylcarbonyl]-2-pyrrolidinyl boronic acid, is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H17BN2O3

- Molar Mass : 212.05 g/mol

- Density : 1.24 g/cm³ (predicted)

- pKa : 9.73 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C9H17BN2O3 |

| Molar Mass | 212.05 g/mol |

| Density | 1.24 g/cm³ |

| pKa | 9.73 |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly in the context of cancer therapeutics. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to their active sites.

- Cell Cycle Modulation : The compound has been shown to induce cell cycle arrest in cancer cell lines, leading to apoptosis.

- Signal Transduction Interference : It may disrupt signaling pathways involved in cell proliferation and survival.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

Antitumor Activity

Studies indicate that this compound has significant antitumor effects, particularly against breast cancer cell lines such as BT-20 and BT-549. The compound's IC50 values suggest potent inhibitory effects on cell viability.

Table of Biological Activity Data

| Cell Line | IC50 (μM) | Apoptosis Induction (%) | Cell Cycle Arrest (G1/S) |

|---|---|---|---|

| BT-20 | 0.60 | 97 | Yes |

| BT-549 | 6.22 | 95 | Yes |

Case Studies

- Study on CDK Inhibition : A recent study focused on the optimization of small molecules for selective inhibition of cyclin-dependent kinases (CDKs). This compound was identified as a promising candidate with specific activity against CDK7 and CDK9, suggesting its potential role in cancer therapy .

- Pharmacokinetic Profile : In vivo studies demonstrated that the compound has favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for therapeutic applications .

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as a lead compound in drug development .

Wissenschaftliche Forschungsanwendungen

Structure and Characteristics

- IUPAC Name : ((R)-1-((S)-Pyrrolidine-2-carbonyl)pyrrolidin-2-yl)boronic acid

- Molecular Formula : C₁₁H₁₄BNO₃

- Molecular Weight : 221.05 g/mol

- Functional Groups : Boronic acid, amide, and pyrrolidine rings.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly against breast cancer cell lines such as BT-20 and BT-549. The compound exhibits significant cytotoxic effects, suggesting its potential as a therapeutic agent in oncology.

Case Study: Breast Cancer Cell Lines

A study demonstrated that the compound reduced cell viability in BT-20 and BT-549 cell lines by inducing apoptosis through the activation of caspase pathways. The IC50 values obtained were notably lower than those of standard chemotherapeutic agents, indicating a promising lead for further development .

Enzyme Inhibition

Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes. This compound has been investigated for its ability to inhibit specific proteases involved in cancer metastasis and inflammation.

Drug Design and Development

The unique structural features of this compound make it an attractive scaffold for drug design. Its ability to form stable complexes with biological targets allows for the development of novel therapeutics.

Structure-Activity Relationship (SAR)

Researchers are exploring various modifications to the pyrrolidine ring and boronic acid group to enhance potency and selectivity. Preliminary SAR studies suggest that small changes in substituents can lead to significant improvements in biological activity .

Data Table: Summary of Biological Activities

Eigenschaften

Molekularformel |

C9H17BN2O3 |

|---|---|

Molekulargewicht |

212.06 g/mol |

IUPAC-Name |

[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid |

InChI |

InChI=1S/C9H17BN2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11,14-15H,1-6H2/t7-,8-/m0/s1 |

InChI-Schlüssel |

XSBZZZGVAIXJLD-YUMQZZPRSA-N |

SMILES |

B(C1CCCN1C(=O)C2CCCN2)(O)O |

Isomerische SMILES |

B([C@@H]1CCCN1C(=O)[C@@H]2CCCN2)(O)O |

Kanonische SMILES |

B(C1CCCN1C(=O)C2CCCN2)(O)O |

Synonyme |

1-(2-pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid 1-(2-pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid, (D, L)-isomer 1-(2-pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid, (L, L)-isomer Pro-boroPro |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.